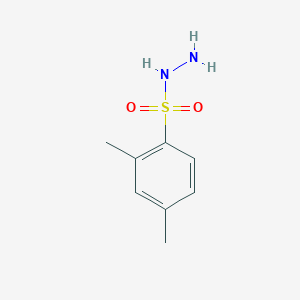

2,4-Dimethylbenzenesulfonohydrazide

Description

Significance of Sulfonohydrazide Scaffolds in Synthetic Chemistry

Sulfonohydrazide scaffolds are recognized for their significant and diverse roles in synthetic chemistry. longdom.orgd-nb.info These structural motifs are integral to the design and synthesis of a wide array of organic compounds, including various heterocyclic structures. The reactivity of the sulfonohydrazide group, characterized by its nucleophilic nitrogen atoms and the activating nature of the sulfonyl group, allows for a range of chemical transformations.

This versatility has made sulfonohydrazide derivatives valuable intermediates in the synthesis of biologically active molecules. researchgate.netnih.gov Research has demonstrated that compounds incorporating the sulfonohydrazide scaffold can exhibit a spectrum of pharmacological activities, including antimicrobial, anticancer, and antifungal properties. researchgate.netnih.govontosight.ai The ability of the sulfonohydrazide moiety to act as a key pharmacophore or as a precursor to other functional groups underscores its importance in medicinal chemistry and drug discovery. ontosight.aiontosight.ai

Furthermore, the strategic placement of substituents on the aromatic ring of benzenesulfonohydrazide (B1205821) derivatives allows for the fine-tuning of their electronic and steric properties. This modulation is crucial for controlling the reactivity and selectivity of subsequent chemical reactions, thereby enabling the synthesis of highly specific target molecules. The adaptability of the sulfonohydrazide scaffold continues to drive innovation in the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Overview of Research Trajectories for 2,4-Dimethylbenzenesulfonohydrazide

Recent research on this compound has primarily focused on its utility as a precursor in the synthesis of diverse heterocyclic compounds and its role in novel catalytic transformations. Scientists are exploring its application in multicomponent reactions, where its reactive nature facilitates the efficient construction of complex molecular frameworks from simple starting materials.

One notable area of investigation involves the use of this compound in the synthesis of nitrogen-containing heterocycles. For instance, it has been employed in reactions with various carbonyl compounds to generate substituted hydrazones, which can then undergo cyclization to form pyrazoles, indazoles, and other related structures. The dimethyl substitution pattern on the benzene (B151609) ring can influence the regioselectivity of these cyclization reactions, offering a degree of control over the final product architecture.

Moreover, this compound is being explored in the field of catalysis. Researchers are investigating its potential as a ligand for transition metal catalysts or as an organocatalyst itself. The presence of both a sulfonyl group and a hydrazide moiety provides multiple coordination sites for metal ions, potentially leading to the development of novel catalytic systems with unique reactivity and selectivity. For example, an iodine-catalyzed regioselective sulfonylation of quinoline (B57606) N-oxides with substituted benzenesulfonohydrazides, including this compound, has been reported to produce a good yield. ccspublishing.org.cn

The exploration of this compound in these research trajectories highlights its growing importance as a versatile tool in the synthetic chemist's arsenal. Future studies are likely to further expand its applications in the synthesis of functional materials, agrochemicals, and pharmaceuticals.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 18626-10-3 bldpharm.com |

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118-122 °C |

| Solubility | Soluble in many organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-8(7(2)5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPXLLLOCPINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into the Reactivity of 2,4 Dimethylbenzenesulfonohydrazide

Nucleophilic Character and Proton Transfer Processes

The reactivity of 2,4-dimethylbenzenesulfonohydrazide is fundamentally influenced by its nucleophilic nature and the facility with which it undergoes proton transfer. The hydrazide moiety (-NHNH₂) is the primary center of nucleophilicity. The terminal nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers, or electrophiles. youtube.com This nucleophilic attack is a foundational step in many reactions involving sulfonohydrazides, such as the formation of sulfonohydrazones through condensation with aldehydes and ketones. researchgate.netnih.gov

Proton transfer processes are equally critical in the mechanisms of reactions involving this compound. youtube.com The compound has both acidic and basic sites. The proton on the nitrogen atom adjacent to the sulfonyl group is acidic and can be removed by a base. Conversely, the nitrogen atoms can be protonated by an acid. These proton transfers are often crucial preliminary or intermediate steps in a reaction sequence. For instance, in acid-catalyzed condensations, protonation of the carbonyl oxygen of an aldehyde or ketone enhances its electrophilicity, making it more susceptible to nucleophilic attack by the hydrazide. youtube.com

Reaction Mechanism Elucidation via Spectroscopic and Kinetic Studies

The elucidation of reaction mechanisms for compounds like this compound relies heavily on spectroscopic and kinetic analyses. These methods provide real-time or static snapshots of the chemical transformations, allowing for the identification of reactants, products, and transient intermediates. mt.com

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural confirmation. In the study of N-alkyl-N'-alkylidene sulfonohydrazides formed from the reaction of tosylhydrazones, ¹H and ¹³C NMR spectroscopy were crucial for identifying the structure of the product. mdpi.com For example, the formation of 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide was confirmed by a characteristic singlet at δ 4.84 ppm in the ¹H NMR spectrum, assigned to the newly formed methylene (B1212753) group, and a corresponding signal at 52.3 ppm in the ¹³C NMR spectrum. mdpi.com Similarly, IR analysis confirms reactions by showing the appearance or disappearance of characteristic absorption bands, such as the C=N stretch in hydrazone formation. nih.gov

Table 1: Spectroscopic Data for a Representative Sulfonohydrazide Derivative

| Technique | Compound | Key Signal/Band | Assignment | Source |

|---|---|---|---|---|

| ¹H NMR | 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | δ 4.84 ppm (singlet) | Methylene group (-CH₂-) of the benzyl (B1604629) moiety | mdpi.com |

| ¹³C NMR | 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | δ 52.3 ppm | Methylene carbon of the benzyl moiety | mdpi.com |

| IR | Nitrofuranyl sulfonohydrazide derivatives | 1600–1560 cm⁻¹ | C=N stretching | nih.gov |

Kinetic studies measure reaction rates to provide insight into the reaction mechanism, including the order of the reaction, the rate-determining step, and the activation energy. mt.comnih.gov Isoconversional kinetic analysis of calorimetric data from Differential Scanning Calorimetry (DSC) can reveal whether a reaction is governed by a single rate-limiting step or a more complex multi-step process. mdpi.com For acyl transfer reactions involving related esters, second-order kinetics were observed, and analysis of the reaction constants (e.g., βnuc, βacyl) helped determine that the mechanism proceeds via an addition-elimination pathway where the initial nucleophilic attack is the rate-determining step. mdpi.com In-situ spectroscopic tools like ReactIR and ReactRaman are particularly powerful for kinetic studies, as they allow for the continuous monitoring of species concentration throughout the reaction. mt.com

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Studies)

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the reaction mechanisms of complex organic molecules. unige.chmdpi.com DFT allows for the detailed examination of potential energy surfaces, the calculation of structures for reactants, transition states, and products, and the determination of activation energy barriers, providing insights that are often difficult to obtain experimentally. imist.mabiointerfaceresearch.com

For sulfonohydrazide derivatives, DFT calculations have been employed to gain a deeper understanding of their reactivity. A notable example is the investigation into the base-mediated fragmentation of acetophenone (B1666503) p-toluenesulfonylhydrazone. cdnsciencepub.com In this study, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to assess four different proposed reaction mechanisms. The calculations revealed that the reaction proceeds through a key intermediate, 4-Methyl-N-(1-phenylethyl)-N'-(1-phenylethylidene)benzenesulfonohydrazide, which is formed via a carbene insertion. cdnsciencepub.com The energy barriers for various steps, such as the attack of one tosylhydrazone molecule on another with the elimination of nitrogen, were calculated to evaluate the feasibility of each pathway. cdnsciencepub.com

Table 2: Calculated Activation and Reaction Free Energies for a Proposed Mechanism Step

| Mechanism Step | Computational Method | Activation Barrier (kcal/mol) | Reaction Free Energy (kcal/mol) | Conclusion | Source |

|---|---|---|---|---|---|

| Attack of one tosylhydrazone molecule on a second with N₂ elimination | DFT B3LYP/6-31G(d,p) | 35.28 | -68.79 | Indicates a spontaneous reaction | cdnsciencepub.com |

Furthermore, DFT is used to analyze the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimist.ma The energy and distribution of these frontier orbitals provide information about the molecule's reactivity, including its nucleophilic and electrophilic sites. researchgate.net For instance, a relationship between the distribution of HOMO coefficients, the HOMO-LUMO energy gap, and the reactivity of benzenesulfonyl hydrazone derivatives has been established through such studies. researchgate.net These computational approaches are invaluable for predicting and explaining the regioselectivity and reaction trends of molecules like this compound. diva-portal.org

Transformations and Synthetic Utility of 2,4 Dimethylbenzenesulfonohydrazide in Organic Synthesis

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones

A fundamental application of 2,4-dimethylbenzenesulfonohydrazide is its reaction with carbonyl compounds, such as aldehydes and ketones, to form the corresponding 2,4-dimethylbenzenesulfonohydrazones. savemyexams.com This condensation reaction is a type of nucleophilic addition-elimination where the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon. sudhirnama.inuomustansiriyah.edu.iq The resulting intermediate then eliminates a molecule of water to yield the stable hydrazone. savemyexams.com

The formation of these hydrazones is often a crucial first step in various synthetic sequences. The hydrazone moiety can serve as a protecting group for the carbonyl functionality or, more importantly, as a precursor for the in situ generation of diazo compounds. semanticscholar.orgrsc.org The reaction is typically carried out under mild acidic or basic conditions. researchgate.net The resulting 2,4-dimethylbenzenesulfonohydrazones are often crystalline solids, which facilitates their purification and characterization. savemyexams.com

Role as a Precursor for Diazo Compounds and Carbene Chemistry

The true synthetic power of this compound is realized in its ability to serve as a stable and easily handleable precursor for diazo compounds. nih.gov Diazo compounds are highly reactive species that are central to a vast number of synthetic transformations, including cycloadditions and insertion reactions. mdpi.comthieme-connect.de

Generation of Diazoalkanes from 2,4-Dimethylbenzenesulfonohydrazone Derivatives

2,4-Dimethylbenzenesulfonohydrazones, derived from the condensation of this compound with aldehydes or ketones, can be converted into diazoalkanes through various methods. escholarship.org One common approach is the Bamford-Stevens reaction, which involves the base-mediated decomposition of the tosylhydrazone. semanticscholar.org This process generates a diazo intermediate which can then be used in subsequent reactions. The use of N-sulfonylhydrazones as diazo precursors has become a cornerstone of modern organic synthesis due to their stability and versatile reactivity. nih.gov

| Precursor | Reagents | Product | Reaction Type |

| 2,4-Dimethylbenzenesulfonohydrazone | Base (e.g., NaH, DBU) | Diazoalkane | Bamford-Stevens Reaction |

| Aldehyde/Ketone + this compound | Base | Diazoalkane (in situ) | One-pot Diazo Synthesis |

Applications of Diazo Intermediates in Cycloadditions and Insertion Reactions

Once generated, the diazo intermediates derived from this compound can participate in a variety of powerful bond-forming reactions. mdpi.com

Cycloaddition Reactions: Diazo compounds are excellent 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. semanticscholar.orgrsc.org These reactions provide a direct and efficient route to five-membered heterocyclic compounds like pyrazolines and pyrazoles. semanticscholar.orgorganic-chemistry.org For instance, visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes have been developed to synthesize functionalized pyrazolines and pyrazoles. semanticscholar.orgrsc.org

Insertion Reactions: Carbenes, which can be generated from diazo compounds via thermal, photochemical, or metal-catalyzed decomposition, are capable of inserting into various single bonds. mdpi.comthieme-connect.de C-H insertion reactions are particularly noteworthy as they allow for the direct functionalization of unactivated C-H bonds, a long-standing challenge in organic synthesis. beilstein-journals.org These intramolecular or intermolecular C-H insertion reactions provide access to complex carbocyclic and heterocyclic frameworks. mdpi.com Similarly, insertions into O-H, N-H, and other X-H bonds are also valuable transformations. mdpi.com

Catalytic Strategies for Diazo Compound Generation and Reactivity

The generation and subsequent reactions of diazo compounds are often facilitated by transition metal catalysts. mdpi.comnih.gov Catalysts based on rhodium, copper, and iridium are commonly employed to promote the decomposition of diazo precursors and to control the reactivity and selectivity of the resulting carbene or carbenoid species. beilstein-journals.orgnih.govresearchgate.net

For example, dirhodium(II) catalysts are highly effective in promoting carbene transfer reactions from diazo compounds. nih.gov The choice of catalyst and ligands can significantly influence the outcome of the reaction, allowing for catalyst-controlled divergent cycloadditions. nih.gov For instance, copper(I) catalysts can favor [3+3]-cycloaddition pathways, while dirhodium(II) catalysts can direct the reaction towards [3+2]-cycloadditions. nih.gov Furthermore, visible light-induced methods, sometimes in conjunction with photoredox catalysts, have emerged as mild and efficient strategies for generating and reacting diazo compounds. elsevierpure.comnih.gov

Applications in the Synthesis of Heterocyclic Compounds

The synthetic utility of this compound extends significantly to the synthesis of a wide variety of heterocyclic compounds. vulcanchem.comijirset.comnih.gov Heterocycles are cyclic compounds containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) within the ring and are prevalent in pharmaceuticals and natural products. derpharmachemica.comimist.ma

The diazo intermediates generated from this compound are key building blocks for constructing nitrogen-containing heterocycles. As mentioned earlier, [3+2] cycloaddition reactions with alkenes and alkynes lead to the formation of pyrazolines and pyrazoles, respectively. semanticscholar.orgorganic-chemistry.org Furthermore, intramolecular C-H insertion reactions of diazo compounds derived from appropriately substituted precursors can lead to the formation of various fused and spirocyclic nitrogen heterocycles. mdpi.com For example, the reaction of diazo compounds with arynes has been utilized for the synthesis of indazoles. organic-chemistry.org The versatility of these methods allows for the creation of a diverse range of heterocyclic structures with potential biological activity. derpharmachemica.comimist.ma

Formation of Triazole Systems

The 1,2,4-triazole (B32235) ring is a significant scaffold in medicinal chemistry, and its synthesis can be achieved through various methods starting from hydrazide derivatives. This compound serves as a competent precursor in established synthetic routes for 1,2,4-triazoles.

Classical methods such as the Pellizzari and Einhorn-Brunner reactions provide a foundation for these transformations. The Pellizzari reaction involves the condensation of an amide with an acyl hydrazide, typically at high temperatures, to form a 1,2,4-triazole. While originally described for acyl hydrazides, the fundamental reactivity allows for the use of sulfonyl hydrazide derivatives. Similarly, the Einhorn-Brunner reaction condenses imides with hydrazines or their derivatives to yield isomeric mixtures of 1,2,4-triazoles.

Another common strategy involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo cyclization under basic conditions to yield 3-thiol-1,2,4-triazoles. This compound can be employed as the hydrazide component in these synthetic sequences.

The general approach for these syntheses is outlined in the table below.

| Reaction Name | Reactant 1 | Reactant 2 | Resulting Scaffold |

| Pellizzari Reaction | Amide | This compound | 1,2,4-Triazole |

| Einhorn-Brunner Reaction | Diacyl-amine/Imide | This compound | 1,2,4-Triazole |

| From Thiosemicarbazide | Aryl Isothiocyanate | This compound | 1,2,4-Triazole-3-thiol |

Synthesis of Imidazopyridine Derivatives

Imidazopyridines are a class of fused heterocyclic compounds with significant biological activity. The imidazo[1,2-a]pyridine (B132010) core is a privileged structure in drug discovery. Derivatives of this compound can be incorporated into this scaffold, typically by reacting with a functionalized imidazopyridine core.

A common synthetic route involves the initial construction of the imidazo[1,2-a]pyridine ring, often through the reaction of a 2-aminopyridine (B139424) with an α-haloketone. Subsequent functionalization, for instance, by a Vilsmeier-Haack reaction, can introduce a carbaldehyde group at the C3 position. This aldehyde-functionalized imidazopyridine is then a key intermediate for derivatization.

The condensation of an imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) derivative with this compound yields the corresponding N-sulfonylhydrazone. This reaction attaches the 2,4-dimethylbenzenesulfonyl group to the imidazopyridine scaffold via a hydrazone linker. A specific example is the reaction of 2-methyl-8-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with a sulfonohydrazide.

| Reactant 1 | Reactant 2 | Product |

| Imidazo[1,2-a]pyridine-3-carbaldehyde | This compound | N'-[(Imidazo[1,2-a]pyridin-3-yl)methylidene]-2,4-dimethylbenzenesulfonohydrazide |

Other Heterocyclic Scaffolds Derived from this compound

The reactivity of this compound extends to the synthesis of other important heterocyclic systems beyond triazoles and imidazopyridines.

Benzisothiazoles: The 1,2-benzisothiazole (B1215175) scaffold is present in various biologically active molecules. Synthetic routes can involve the cyclization of appropriately substituted benzene (B151609) derivatives. The compound N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide demonstrates the direct incorporation of the sulfonohydrazide moiety with this heterocyclic system.

Triazoloquinazolines: Fused heterocyclic systems like triazoloquinazolines can be synthesized from hydrazide precursors. For example, reaction of an anthranilic acid derivative with a hydrazide can lead to a quinazolinone intermediate, which can be further cyclized to the triazoloquinazoline ring system.

Spiropyrrolidines: N-sulfonylhydrazones, formed from the condensation of this compound and cyclic ketones, are valuable intermediates for constructing spirocyclic frameworks. For instance, the reaction of N-sulfonylhydrazones with γ-azidoboronic acids can lead to the formation of NH-unprotected spiropyrrolidines through a [4+1] cyclization cascade.

| Starting Material Class | Reaction Partner | Resulting Heterocyclic Scaffold |

| This compound | Substituted Anthranilic Acid | Triazoloquinazoline |

| This compound | Functionalized Benzene Precursor | Benzisothiazole |

| Cyclic Ketone N-sulfonylhydrazone | γ-Azidoboronic Acid | Spiropyrrolidine |

Derivatization Strategies and Functional Group Interconversions

The primary derivatization strategy for this compound involves its reaction with carbonyl compounds. This versatile reagent readily condenses with a wide array of aldehydes and ketones to form stable N-sulfonylhydrazone derivatives. This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are not merely stable products but are highly valuable intermediates for further functional group interconversions.

| Reactant | Product Class |

| Aldehydes (R-CHO) | N-Alkylidene-2,4-dimethylbenzenesulfonohydrazide |

| Ketones (R-CO-R') | N-Alkylidene-2,4-dimethylbenzenesulfonohydrazide |

The N-sulfonylhydrazones derived from this compound can undergo a variety of transformations:

Conversion to Sulfinates: When heated with a base like potassium carbonate in a suitable solvent, N-sulfonylhydrazones can be converted into the corresponding sulfinates.

Palladium-Catalyzed Reactions: These hydrazones can act as sulfonyl anion surrogates in palladium-catalyzed multi-component reactions. For example, reaction with aryl iodides and allenes can produce functionalized allylic sulfones.

Synthesis of Chiral Silanes: In a palladium-catalyzed three-component reaction, N-sulfonylhydrazones can react with aryl bromides and silylboronic esters to yield chiral gem-diarylmethine silanes.

Homologation of Boronic Acids: Photochemical homologation of boronic acids with N-sulfonylhydrazones provides a route to substituted benzylboronates.

These transformations highlight the role of this compound as a precursor to N-sulfonylhydrazones, which then serve as pivotal intermediates for complex molecular constructions and functional group interconversions.

Advanced Characterization and Spectroscopic Analysis of 2,4 Dimethylbenzenesulfonohydrazide and Its Derivatives

Spectroscopic Methodologies (NMR, IR, UV-Vis)

Spectroscopy is a cornerstone in the analysis of 2,4-Dimethylbenzenesulfonohydrazide derivatives, providing detailed information about the molecular framework, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise molecular structure of these compounds in solution.

¹H NMR: The proton spectrum of a this compound derivative will typically show distinct signals corresponding to the aromatic protons on the dimethylphenyl ring, the protons of the two methyl groups, and the N-H protons of the sulfonohydrazide moiety. The aromatic protons usually appear as a set of multiplets in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The two methyl groups attached to the ring will present as sharp singlets in the upfield region (around 2.3-2.7 ppm). The hydrazide N-H protons are often observed as broader signals whose chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. For a typical derivative, signals for the aromatic carbons are found between 125 and 145 ppm. The carbons bearing the methyl groups and the sulfonyl group will have distinct chemical shifts. The methyl group carbons are characteristically found in the upfield region of the spectrum (around 20-22 ppm).

Structural confirmation of derivatives, such as 2,4-dimethylbenzoylhydrazones, has been achieved using these NMR techniques. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, key vibrational bands include:

N-H Stretching: The N-H bonds of the hydrazide group typically show absorption bands in the region of 3200-3400 cm⁻¹. The presence of one or two bands can indicate primary or secondary amine/amide functionalities.

S=O Stretching: The sulfonyl group (SO₂) is characterized by strong, distinct asymmetric and symmetric stretching vibrations, usually found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Hydrazide) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Methyl) | 3000-2850 | Stretching |

| S=O (Sulfonyl) | 1350-1300 (asymmetric) 1160-1120 (symmetric) | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and chromophores. The aromatic ring in this compound is the primary chromophore, responsible for absorption in the UV region (200-400 nm). The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent and the nature of any substituents on the molecule. For derivatives where the hydrazide is condensed with an aromatic aldehyde, the resulting extended conjugation (e.g., in a hydrazone) typically leads to a bathochromic (red) shift, moving the λ_max to longer wavelengths.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This technique is definitive for determining bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding.

The structures of several derivatives, specifically 2,4-dimethylbenzoylhydrazones, have been confirmed by single-crystal X-ray diffraction. nih.gov These analyses reveal critical structural details. For instance, in related arylsulfonyl hydrazone structures, the molecules are often found to exist in the keto form in the solid state, with significant C=N double-bond character confirmed by bond lengths around 1.27 Å. nih.gov The π-electron density is typically delocalized over the hydrazone portion of the molecule. nih.gov

| Crystallographic Parameter | Typical Information Obtained | Example from Related Hydrazone Structures nih.gov |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit | Varies by specific crystal |

| Bond Lengths | Distance between atomic nuclei | C=N: ~1.272 Å N-N: ~1.381 Å C-N: ~1.337 Å |

| Bond Angles | Angle between three connected atoms | Defines molecular geometry |

| Torsion Angles | Dihedral angle describing conformation around a bond | C—SO₂—NH—CH₂: -67.3° to 67.7° |

| Intermolecular Interactions | Hydrogen bonds, π–π stacking | N—H⋯O hydrogen bonds forming dimers and chains |

Mass Spectrometric Applications in Reactivity and Product Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and its derivatives, confirm their elemental composition, and analyze products from chemical reactions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a compound, allowing for the determination of its molecular formula. In the context of reactivity, MS is used to identify intermediates and final products in a reaction mixture. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize molecules for analysis.

When coupled with fragmentation techniques (MS/MS or MS²), mass spectrometry can also provide structural information. The parent ion is fragmented, and the resulting pattern of fragment ions serves as a "fingerprint" that can help elucidate the structure of the original molecule. For derivatives of this compound, characteristic fragmentation patterns would likely involve cleavage at the sulfonamide (S-N) bond or the hydrazide (N-N) bond, yielding ions corresponding to the dimethylbenzenesulfonyl moiety and the remainder of the molecule. This is crucial for verifying the structure of newly synthesized compounds and identifying unknown products.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and properties of molecules and materials. daffodilvarsity.edu.bdmdpi.com It offers a balance between accuracy and computational cost, making it the standard method for a wide range of chemical investigations. daffodilvarsity.edu.bd For 2,4-Dimethylbenzenesulfonohydrazide, DFT calculations can provide a wealth of information regarding its optimized geometry, electronic landscape, and chemical reactivity.

Detailed research findings from DFT studies on related hydrazide-sulfonamide hybrids and other substituted sulfonamides demonstrate the utility of this approach. nih.goveurjchem.com These studies typically use functionals like B3LYP or ωB97XD to optimize the molecular geometry and perform vibrational frequency analysis to confirm that the structure corresponds to a true energy minimum on the potential energy surface. nih.gov

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions, pinpointing likely sites for electrophilic and nucleophilic attack. nih.gov Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reaction tendencies. nih.gov

Table 1: Representative Molecular Properties of a Sulfonohydrazide Calculated via DFT This table presents a hypothetical but representative set of data that would be generated for this compound using DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -975.432 | Hartrees | Thermodynamic stability reference |

| HOMO Energy | -6.89 | eV | Electron-donating ability |

| LUMO Energy | -0.95 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.94 | eV | Chemical reactivity and stability |

| Dipole Moment | 4.51 | Debye | Molecular polarity |

| Global Hardness (η) | 2.97 | eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.29 | eV | Propensity to accept electrons |

Molecular Dynamics Simulations in Mechanistic Research

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic motions and interactions. mdpi.com This method is particularly valuable for understanding the dynamic nature of molecules and their interactions with their environment, such as a solvent or a biological receptor. tandfonline.com

In the context of this compound, MD simulations could be employed to explore several mechanistic questions. For instance, by placing the molecule in a periodic box of water molecules, its solvation dynamics and the stability of its various conformations can be investigated. Such simulations are crucial in drug design and materials science to understand how a molecule behaves in a physiological or application-relevant environment. mdpi.comrsc.org

A typical MD simulation protocol for a sulfonamide derivative involves several key steps. mdpi.comtandfonline.com First, a force field (like CHARMM or GAFF) is assigned to describe the inter- and intramolecular forces. mdpi.comtandfonline.com The system is then solvated and neutralized with ions. An energy minimization step removes any unfavorable atomic clashes, followed by a gradual heating of the system to a target temperature (e.g., 310 K) and equilibration under constant pressure and temperature (NPT ensemble). mdpi.com The final production run, often spanning hundreds of nanoseconds, generates a trajectory that can be analyzed to understand flexibility, interaction patterns, and conformational stability.

Table 2: Representative Parameters for a Molecular Dynamics Simulation This table outlines typical parameters for setting up an MD simulation for a molecule like this compound in a water box.

| Parameter | Setting | Purpose |

| Force Field | GAFF (General Amber Force Field) | Defines potential energy function for the molecule. |

| Water Model | TIP3P | Explicitly models the solvent environment. |

| System Size | ~5000 atoms | Defines the simulation box containing the molecule and solvent. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 310 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100-500 ns | Duration of the production run for data collection. |

| Time Step | 2 fs | Integration time step for solving equations of motion. |

| Long-range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions. |

Advanced Quantum Chemical Methods (e.g., MP2, CCSD(T), CASSCF) for Electronic Structure and Spectra

While DFT is a versatile tool, more advanced and computationally intensive methods are often required for higher accuracy or for problems where standard DFT functionals may be inadequate. These methods, based on wave function theory, provide a systematic way to account for electron correlation—the interaction between electrons that DFT approximates.

Møller-Plesset perturbation theory (MP2) is a common starting point for including electron correlation beyond the Hartree-Fock level. Coupled-Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies for single-reference systems. eurjchem.com These methods are invaluable for benchmarking the results obtained from more economical DFT calculations. For instance, a CCSD(T) calculation could be performed to obtain a highly accurate energy for this compound, which can then be used to validate the energies predicted by various DFT functionals.

The Complete Active Space Self-Consistent Field (CASSCF) method is essential for studying molecules with significant multi-reference character, such as those with excited electronic states, bond-breaking processes, or complex transition metal centers. For a molecule like this compound, CASSCF could be used to investigate its photochemistry by calculating the energies and properties of its excited states, which is crucial for interpreting UV-visible spectra.

Table 3: Illustrative Comparison of Relative Energies Calculated by Different Quantum Chemical Methods This table provides a hypothetical comparison of the relative energy of two conformers of this compound, demonstrating the role of advanced methods in validating DFT results. Energies are in kcal/mol relative to the most stable conformer.

| Method | Basis Set | Conformer A | Conformer B (Relative Energy) |

| DFT (B3LYP) | 6-311+G(d,p) | 0.00 | 2.15 |

| MP2 | 6-311+G(d,p) | 0.00 | 2.55 |

| CCSD(T) | 6-311+G(d,p) | 0.00 | 2.41 |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for 2,4-Dimethylbenzenesulfonohydrazide Transformations

The development of innovative catalytic systems is a cornerstone of modern organic chemistry, aiming to provide more sustainable and efficient synthetic routes. For transformations involving this compound, research is anticipated to move beyond traditional methods towards more sophisticated catalytic approaches.

One promising direction is the use of earth-abundant metal catalysts. While precious metals have been employed in various sulfonylation reactions, the focus is shifting towards catalysts based on iron, copper, and iodine, owing to their lower cost and reduced environmental impact. For instance, an iodine-catalyzed regioselective sulfonylation of quinoline (B57606) N-oxides with this compound has been reported, showcasing the potential of metal-free catalytic systems. ccspublishing.org.cn Future work will likely expand the range of substrates and reaction types amenable to this and other novel catalytic approaches.

Table 1: Examples of Catalytic Systems for Transformations Involving Sulfonohydrazides

| Catalyst/System | Transformation Type | Substrate Scope | Key Advantages |

| Iodine | Regioselective Sulfonylation | Quinoline N-oxides | Metal-free, good yields |

| Copper Salts | Cross-coupling Reactions | Aryl halides | Cost-effective, versatile |

| Iron Complexes | C-H Functionalization | Heterocycles | Earth-abundant metal, direct functionalization |

This table presents examples of catalytic systems that have been or could be adapted for transformations involving this compound, based on existing literature for related compounds.

Exploration of Unconventional Reaction Pathways and Selectivity Control

Moving beyond established reaction manifolds, the exploration of unconventional pathways for this compound is a key area for future research. This includes harnessing reactive intermediates and employing novel activation strategies to achieve unprecedented transformations.

One area of interest is the electrochemical generation of reactive species. Electrochemical methods offer a powerful tool for generating highly reactive cations and radicals under mild conditions, potentially enabling new reaction pathways for this compound. beilstein-journals.org For example, the electrochemical generation of sulfonyl radicals from sulfonohydrazides could be explored for applications in alkene difunctionalization.

Furthermore, controlling selectivity in reactions involving multifunctional molecules remains a significant challenge. Future research will likely focus on developing catalytic systems and reaction conditions that allow for precise control over regioselectivity and chemoselectivity. This could involve the use of directing groups, ligand design in metal-catalyzed reactions, or the application of computational studies to predict and rationalize reaction outcomes. For instance, the reaction of salicyl N-tosylhydrazone with other reagents has been studied, providing insights into competitive reaction pathways that could be relevant for controlling the reactivity of this compound. researchgate.net

Table 2: Potential Unconventional Reaction Pathways for this compound

| Reaction Pathway | Enabling Technology | Potential Application |

| Electrochemically-initiated Sulfonylation | Electrochemical Synthesis | Generation of sulfonyl radicals for additions to unsaturated bonds |

| Photoredox Catalysis | Visible Light-mediated Catalysis | Accessing novel radical-based transformations |

| Mechanochemical Activation | Ball-milling | Solvent-free synthesis and access to unique reactivity |

This table outlines potential future research directions for exploring unconventional reaction pathways with this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry is revolutionizing the way molecules are made, offering advantages in terms of speed, efficiency, and safety. sigmaaldrich.commdpi.comscielo.br The application of these technologies to reactions involving this compound is a promising avenue for future development.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a flask, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgresearchgate.net This can lead to improved yields, higher purity, and safer handling of hazardous reagents and intermediates. mdpi.com For instance, the generation of diazonium species from this compound, which can be unstable in batch, could be performed more safely and efficiently in a flow reactor.

Automated synthesis platforms, which can perform entire synthetic sequences with minimal human intervention, offer the potential to rapidly synthesize libraries of compounds for drug discovery and materials science. sigmaaldrich.comresearchgate.netsynplechem.com By developing robust protocols for reactions involving this compound that are compatible with these platforms, researchers can accelerate the discovery of new molecules with desired properties. This includes the synthesis of complex heterocyclic structures, as suggested by its use in the preparation of imidazopyridine derivatives. googleapis.com

Table 3: Advantages of Integrating this compound Chemistry with Modern Synthesis Technologies

| Technology | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved scalability. mdpi.comscielo.brbeilstein-journals.org | Safe generation and use of reactive intermediates derived from this compound. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility. sigmaaldrich.comresearchgate.netsynplechem.com | Automated synthesis of compound libraries for screening purposes, utilizing this compound as a key building block. |

This table summarizes the benefits of applying flow chemistry and automated synthesis to reactions involving this compound.

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Characteristic Peaks/Data | Reference |

|---|---|---|

| IR (KBr) | 3270 cm⁻¹ (N–H), 1325 cm⁻¹ (S=O) | |

| ¹H NMR (DMSO-d₆) | 2.35 ppm (CH₃), 7.45–7.80 ppm (Ar–H) | |

| X-ray Diffraction | Monoclinic, P2₁/c, Z = 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.